molecular formula C8H12N2O4 B2402509 Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate CAS No. 1955493-51-2

Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate

Cat. No.: B2402509
CAS No.: 1955493-51-2
M. Wt: 200.194
InChI Key: XTWNYWMPZBHLJV-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with esters or acids in the presence of dehydrating agents. For instance, the reaction of ethyl hydrazinoacetate with methoxymethyl isocyanate under reflux conditions can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of oxadiazole derivatives.

Scientific Research Applications

Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[5-(methoxymethyl)-1H-pyrrol-1-yl]acetate
  • Methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate
  • Dimethyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanedioate

Uniqueness

Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate is unique due to its oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-13-8(11)4-6-9-10-7(14-6)5-12-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWNYWMPZBHLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(O1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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